1-Acetyl-1H-indazole-5-carbaldehyde: A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery
1-Acetyl-1H-indazole-5-carbaldehyde: A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery
This guide provides an in-depth analysis of 1-Acetyl-1H-indazole-5-carbaldehyde, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will explore its fundamental properties, provide a detailed synthesis protocol with mechanistic insights, discuss its spectroscopic signature, and evaluate its reactivity and strategic applications in pharmaceutical research.
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole ring system is a privileged scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2][3] Its bioisosteric relationship with indole allows it to interact with a wide array of biological targets, leading to applications as anti-cancer, anti-inflammatory, antibacterial, and potent kinase inhibitors.[1][2][4][5] Marketed drugs such as Granisetron (an antiemetic) and Axitinib (a tyrosine kinase inhibitor for cancer treatment) feature the indazole core, highlighting its clinical significance.[1][5]
1-Acetyl-1H-indazole-5-carbaldehyde serves as a crucial intermediate in the synthesis of complex indazole derivatives. The molecule incorporates two key features:
-
An Aldehyde Functional Group (CHO) at the C5 Position: This group is a versatile chemical handle for a wide range of synthetic transformations, including reductive aminations, Wittig reactions, condensations, and oxidation to a carboxylic acid. This allows for the systematic exploration of the chemical space around the indazole core to optimize biological activity.
-
An Acetyl Group at the N1 Position: The acetyl group serves as a protecting group for the indazole nitrogen. The 1H- and 2H-tautomers of indazole exhibit different reactivities.[2][6] N-acylation isolates the more thermodynamically stable 1H-tautomer, preventing unwanted side reactions at the nitrogen atom and directing subsequent reactions to other parts of the molecule.[6] This protection is often a critical step in a multi-step synthesis campaign.
This guide will focus on the practical aspects of using this compound, providing the foundational knowledge necessary for its effective incorporation into drug discovery workflows.
Physicochemical and Safety Profile
Understanding the core properties and handling requirements of a chemical is paramount for its safe and effective use in a laboratory setting.
Core Properties
While specific experimental data for 1-Acetyl-1H-indazole-5-carbaldehyde is not broadly published, its properties can be reliably extrapolated from its precursor, 1H-Indazole-5-carbaldehyde, and general chemical principles.
| Property | Value (Predicted/Extrapolated) | Rationale & Comments |
| CAS Number | Not assigned. (Precursor: 253801-04-6[7][8][9][10]) | The target compound is a derivative. The CAS for the parent 1H-Indazole-5-carbaldehyde is provided for reference. |
| Molecular Formula | C₁₀H₈N₂O₂ | Derived from adding an acetyl group (C₂H₂O) to the precursor (C₈H₆N₂O). |
| Molecular Weight | 188.18 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white or pale yellow solid. | Based on the typical appearance of the parent indazole[7] and similar N-acylated compounds. |
| Melting Point | > 119 °C | The melting point is expected to be higher than the precursor (115-119 °C[10]) due to increased molecular weight and likely stronger intermolecular forces. |
| Solubility | Soluble in common organic solvents (DMSO, DMF, CH₂Cl₂, CHCl₃, Ethyl Acetate). Sparingly soluble in alcohols. Insoluble in water. | Typical solubility profile for heterocyclic compounds of this nature. The N-acetyl group enhances polarity slightly but overall non-polar character dominates. |
Safety & Handling
No specific Material Safety Data Sheet (MSDS) exists for 1-Acetyl-1H-indazole-5-carbaldehyde. The following precautions are based on data for the parent compound and related indazole derivatives.[7][11][12]
-
Hazard Classification: Expected to be classified as harmful if swallowed (H302), a skin irritant (H315), and a serious eye irritant (H319).[7][11] May cause respiratory irritation (H335).[7]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety goggles with side-shields, and chemical-resistant gloves (e.g., nitrile).[12][13][14]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or powder.[13][14] Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[11][14]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7][12]
-
Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[7][11]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[7]
-
Synthesis and Mechanistic Rationale
The most direct and efficient synthesis of 1-Acetyl-1H-indazole-5-carbaldehyde is the N-acetylation of its commercially available precursor, 1H-Indazole-5-carbaldehyde.
Reaction Principle
The reaction is a nucleophilic acyl substitution. The N1 nitrogen of the indazole ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride. The N1 position is preferentially acylated due to the higher thermodynamic stability of the resulting 1H-indazole tautomer.[1][2][6]
Experimental Protocol: N-Acetylation of 1H-Indazole-5-carbaldehyde
Materials:
-
1H-Indazole-5-carbaldehyde (1.0 eq)
-
Acetic Anhydride (1.5 eq)
-
Pyridine (catalytic amount, or as solvent)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under a nitrogen or argon atmosphere, add 1H-Indazole-5-carbaldehyde (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM or THF. Add a catalytic amount of pyridine (e.g., 0.1 eq). Rationale: Pyridine acts as a nucleophilic catalyst, forming a highly reactive acetylpyridinium intermediate, and also serves as a mild base to neutralize the acetic acid byproduct.
-
Addition of Acetylating Agent: Cool the solution to 0 °C using an ice bath. Slowly add acetic anhydride (1.5 eq) dropwise to the stirred solution. Causality: Adding the reagent at a low temperature helps to control the exothermicity of the reaction and minimize potential side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: a. Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize excess acetic anhydride and the acetic acid byproduct. b. Transfer the mixture to a separatory funnel. Separate the organic layer. c. Extract the aqueous layer twice with DCM. d. Combine all organic layers and wash with brine. Rationale: The brine wash helps to remove residual water from the organic phase. e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by column chromatography on silica gel to yield pure 1-Acetyl-1H-indazole-5-carbaldehyde.
Synthesis Workflow Diagram
Caption: Workflow for the N-acetylation of 1H-Indazole-5-carbaldehyde.
Spectroscopic Characterization (Predicted)
Definitive characterization relies on spectroscopic analysis. While specific published spectra for this exact molecule are scarce, a robust prediction of its ¹H and ¹³C NMR spectra can be made based on established principles and data from analogous structures.[15][16][17][18][19]
¹H NMR Spectroscopy
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J) | Rationale |
| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet (s) | - | Aldehyde protons are highly deshielded and typically appear around 10 ppm. |
| H4 | 8.5 - 8.7 | Doublet (d) or Singlet (s) | ~1.5 Hz | H4 is ortho to the aldehyde group and part of the benzene ring, making it the most deshielded aromatic proton. May appear as a singlet or a narrow doublet due to small meta coupling to H6. |
| H3 | 8.2 - 8.4 | Singlet (s) | - | This proton is on the pyrazole ring, adjacent to N2. Its chemical shift is characteristic of this position in the indazole system. |
| H6 | 8.0 - 8.2 | Doublet of Doublets (dd) | J ≈ 9.0, 1.5 Hz | H6 is ortho to H7 and meta to H4, resulting in a doublet of doublets splitting pattern. |
| H7 | 7.6 - 7.8 | Doublet (d) | J ≈ 9.0 Hz | H7 is coupled only to H6, resulting in a clean doublet. |
| Acetyl (-COCH₃) | 2.6 - 2.8 | Singlet (s) | - | The methyl protons of the N-acetyl group are in a distinct chemical environment and appear as a sharp singlet. |
¹³C NMR Spectroscopy
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| Aldehyde (C=O) | 190 - 193 | The carbonyl carbon of the aldehyde is highly deshielded. |
| Acetyl (C=O) | 168 - 171 | The carbonyl carbon of the N-acetyl group is also deshielded but typically less so than an aldehyde. |
| C7a (bridgehead) | 140 - 142 | Aromatic quaternary carbon at the ring junction. |
| C3a (bridgehead) | 138 - 140 | Aromatic quaternary carbon at the ring junction. |
| C5 | 133 - 135 | Aromatic carbon bearing the aldehyde substituent. |
| C3 | 130 - 132 | Carbon on the pyrazole ring. |
| C4 | 125 - 127 | Aromatic CH carbon. |
| C6 | 123 - 125 | Aromatic CH carbon. |
| C7 | 110 - 112 | Aromatic CH carbon. |
| Acetyl (-CH₃) | 22 - 25 | The methyl carbon of the N-acetyl group. |
Chemical Reactivity and Synthetic Applications
The utility of 1-Acetyl-1H-indazole-5-carbaldehyde lies in its dual functionality, which allows for sequential or orthogonal chemical modifications.
Reactivity of the Aldehyde Group
The aldehyde is the primary site for derivatization. It can undergo a vast number of classical organic reactions, making it an ideal starting point for building molecular diversity.
Caption: Key synthetic transformations of the 5-carbaldehyde group.
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Reductive Amination: This is one of the most powerful reactions in medicinal chemistry for generating amine libraries. The aldehyde reacts with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the corresponding amine.
-
Oxidation: The aldehyde can be easily oxidized to a carboxylic acid using reagents like potassium permanganate (KMnO₄) or pyridinium dichromate (PDC). The resulting carboxylic acid is another versatile handle for amide bond formation.
-
Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) converts the aldehyde into an alkene, providing a method for carbon-carbon bond formation and the introduction of different lipophilic groups.
-
Reduction: Mild reduction with sodium borohydride (NaBH₄) will convert the aldehyde to a primary alcohol, which can be used in ether or ester synthesis.
Deprotection of the N-Acetyl Group
The acetyl group is stable under many reaction conditions but can be readily removed when desired. Basic hydrolysis (e.g., using K₂CO₃ in methanol, or aqueous NaOH) is the most common method to cleave the amide bond and regenerate the N-H of the indazole ring. This unmasks the N1 position for subsequent alkylation or other modifications.
Conclusion
1-Acetyl-1H-indazole-5-carbaldehyde is a strategically important and versatile intermediate for the synthesis of complex molecules targeting a range of therapeutic areas. Its synthesis is straightforward, and its dual functionality—a reactive aldehyde and a protected nitrogen—provides chemists with significant control over their synthetic strategy. This guide has provided the essential technical information required to confidently handle, synthesize, and strategically deploy this valuable building block in advanced research and drug discovery programs.
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